Regioisomeric Reactivity Differentiation: 5-Position vs. 2-Position Nitrile Governs Electrophilic Attack Hierarchy
A DFT-based theoretical study at B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels established a quantitative reactivity ranking of thiazole substitution positions based on Fukui function (f_k^-) values at the pyridine nitrogen. The study predicts that electrophilic reactivity follows the order: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This directly differentiates the target compound (5-position nitrile) from its 2-position regioisomer 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile (CAS 19785-39-8), which, by virtue of the 2-substitution pattern, is predicted to exhibit higher electrophilic reactivity at the nitrogen center. The computed Fukui function descriptor provides a transferable, first-principles basis for predicting differential reactivity in nucleophilic addition and cyclocondensation reactions, which are critical for downstream synthetic planning.
| Evidence Dimension | Electrophilic reactivity ranking of thiazole substitution positions (based on computed Fukui f_k^- values at N-site) |
|---|---|
| Target Compound Data | 5-substituted thiazole (intermediate reactivity tier; nitrile at C5) |
| Comparator Or Baseline | 2-substituted thiazole (highest reactivity tier; e.g., CAS 19785-39-8); 4-substituted thiazole (lowest reactivity tier) |
| Quantified Difference | Sequence: 2-substituted > 5-substituted > 4-substituted (qualitative ranking derived from DFT-computed Fukui functions) |
| Conditions | B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory; gas-phase calculations; study encompassed thiazole derivatives with electron-donating and electron-withdrawing substituents [1] |
Why This Matters
This reactivity hierarchy directly informs synthetic strategy: the 5-position nitrile of the target compound provides an intermediate reactivity window distinct from the more reactive 2-substituted regioisomer, enabling controlled, regioselective derivatization in multi-step syntheses.
- [1] Theoretical studies on the reactivity of thiazole derivatives. Structural Chemistry, 2014, 25, 1477–1488. DOI: 10.1007/s11224-014-0423-2. View Source
